molecular formula C19H18BrN3O3 B14990954 2-(4-bromo-3,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B14990954
M. Wt: 416.3 g/mol
InChI Key: IILDOFAOWUAQPG-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a complex structure with multiple functional groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 3,5-dimethylphenol to obtain 4-bromo-3,5-dimethylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-bromo-3,5-dimethylphenoxy)acetic acid.

    Oxadiazole Formation: The next step involves the synthesis of the 1,2,4-oxadiazole ring. This is achieved by reacting phenylhydrazine with ethyl chloroformate to form the corresponding hydrazide, which is then cyclized with cyanogen bromide to form 3-phenyl-1,2,4-oxadiazole.

    Final Coupling: The final step involves coupling the 2-(4-bromo-3,5-dimethylphenoxy)acetic acid with the 3-phenyl-1,2,4-oxadiazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxadiazole moieties.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

    Substitution: The bromine atom on the phenoxy ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and oxadiazole rings.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Study of Reaction Mechanisms: Its complex structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

    Pharmacological Studies: The compound and its derivatives may exhibit biological activity, making them subjects of interest in pharmacological research.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring suggests potential interactions with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3,5-dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    3-phenyl-1,2,4-oxadiazole: Another precursor used in the synthesis.

    2-(4-bromo-3,5-dimethylphenoxy)-N-methylacetamide: A structurally similar compound with a different substituent on the acetamide group.

Uniqueness

The unique combination of the phenoxy, bromine, and oxadiazole moieties in 2-(4-bromo-3,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide distinguishes it from other compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

InChI

InChI=1S/C19H18BrN3O3/c1-12-8-15(9-13(2)18(12)20)25-11-16(24)21-10-17-22-19(23-26-17)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

IILDOFAOWUAQPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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